molecular formula C6H5Cl2N B1314173 2,3-Dichloro-5-methylpyridine CAS No. 59782-90-0

2,3-Dichloro-5-methylpyridine

Cat. No. B1314173
CAS RN: 59782-90-0
M. Wt: 162.01 g/mol
InChI Key: YZZGJHDTYZOSIH-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-methylpyridine is a halogenated heterocycle . It is a solid substance with the molecular formula C6H5Cl2N . The CAS number for this compound is 59782-90-0 .


Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-5-methylpyridine consists of a pyridine ring with two chlorine atoms and one methyl group attached. The chlorine atoms are located at the 2 and 3 positions, and the methyl group is at the 5 position .


Physical And Chemical Properties Analysis

2,3-Dichloro-5-methylpyridine is a solid substance . It has a molecular weight of 162.02 . The InChI key for this compound is YZZGJHDTYZOSIH-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Separation

  • 2,3-Dichloro-5-methylpyridine plays a crucial role as an intermediate in the synthesis of various medicines and pesticides. For instance, it's used in synthesizing nicotine insecticides like imidacloprid and acetamiprid. The traditional production method involves catalytic oxidation, and recent research has focused on improving safety and efficiency in its production through microreaction systems (Sang, Huang, & Xu, 2020).
  • The compound has also been synthesized from different starting materials, including 3-methylpyridine. A study highlights a more optimum process for its synthesis, indicating its importance in manufacturing certain pesticides and herbicides (Chen Mei-ling, 2003).

Applications in Pesticide Intermediates

  • It serves as an intermediate for a range of pesticides. The synthesis routes and applications of several 3-methylpyridine derivatives, including 2-chloro-5-chloromethylpyridine and 2,3-dichloro-5-trifluomethylpyridine, have been explored, highlighting its role in the development of nicotine pesticides (Yang Yi, 2005).

Role in Pharmaceutical Synthesis

  • 2,3-Dichloro-5-methylpyridine is also significant in the pharmaceutical industry. It's utilized in the preparation of compounds with potential applications in various treatments. For example, its derivatives have been studied for their antimicrobial activities, showing the breadth of its use beyond just pesticides (Gangadasu et al., 2009).

Advanced Synthesis Techniques

  • Advanced techniques like circular microreaction methods have been applied to improve the synthesis of 3-methylpyridine-N-oxide, a precursor for 2,3-Dichloro-5-methylpyridine. This technique offers higher yield and better safety compared to traditional methods (Sang, Huang, & Xu, 2020).

Chemical Properties and Reactions

  • Studies on photochemical dimerization of pyridines, including derivatives of 3-methylpyridine, provide insights into the chemical properties and potential reactions involving 2,3-Dichloro-5-methylpyridine (Taylor & Kan, 1963).

Molecular Complexes and Structural Analysis

  • Research on the molecular complexes and structural analysis of related pyridine compounds can offer a deeper understanding of the chemical behavior and potential applications of 2,3-Dichloro-5-methylpyridine (Majerz, Sawka-Dobrowolska, & Sobczyk, 1993)

Safety And Hazards

2,3-Dichloro-5-methylpyridine is classified as a combustible liquid. It may cause an allergic skin reaction and serious eye damage. It is harmful if swallowed or inhaled .

properties

IUPAC Name

2,3-dichloro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZGJHDTYZOSIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10508800
Record name 2,3-Dichloro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-5-methylpyridine

CAS RN

59782-90-0
Record name 2,3-Dichloro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 59782-90-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

18 g of the 4-formyl-2,4-dichlorovaleronitrile obtained in Example 3(a) and 0.1 g of copper powder are heated in a tantalum autoclave for 5 hours to 150° C. after the introduction of 10 g of dry HCl gas under pressure. After they have cooled, the contents of the autoclave are subjected to steam distillation, affording 10.5 g of 2,3-dichloro-5-methylpyridine in the form of colourless crystals with a melting point of 46°-47° C. 1H-NMR spectrum (100 MHz in CDCl3) in ppm: 8.13 (d, 1H, H on C-6); 7.59 (d, 1H, H on C-4); 2.34 (s, 3H, --CH3).
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RG Pews, Z Lysenko - The Journal of Organic Chemistry, 1985 - ACS Publications
Prolonged heating resulted only in the slow conversion of 1 to 2, 3-dichloro-5-methylpyridine (2). The starting materials were recovered unchanged, and a product mix-ture of adduct 1 …
Number of citations: 43 pubs.acs.org
AY Guan, CL Liu, XF Sun, Y Xie, MA Wang - Bioorganic & Medicinal …, 2016 - Elsevier
Pyridine-based compounds have been playing a crucial role as agrochemicals or pesticides including fungicides, insecticides/acaricides and herbicides, etc. Since most of the …
Number of citations: 202 www.sciencedirect.com
WK Anderson, DC Dean, T Endo - Journal of Medicinal Chemistry, 1990 - ACS Publications
A series of 4-and 5-[2, 3-dihydro-6, 7-bis [[(N-alkylcarbamoyl) oxy] methyl]-l/f-pyrrolizin-5-yl]-2-halopyridinium iodides were synthesized. The rates of hydrolysis of the-halopyridinium …
Number of citations: 2 pubs.acs.org

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